1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
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Overview
Description
1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a fluorobenzoyl group, a thiadiazole ring, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the 3-fluorobenzoyl chloride, which is then reacted with the appropriate thiadiazole derivative under controlled conditions. The final step involves the coupling of the intermediate with 4-piperidinecarboxamide in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce the corresponding alcohol .
Scientific Research Applications
1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structural features.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-FLUOROBENZOYL)-N-(2-METHOXYETHYL)-4-PHENOXYPYRROLIDINE-2-CARBOXAMIDE: This compound shares the fluorobenzoyl and methoxyethyl groups but has a different core structure, leading to different properties and applications.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has a benzoyl group and a benzimidazole ring, making it structurally similar but functionally distinct.
Uniqueness
1-(3-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a fluorobenzoyl group, a thiadiazole ring, and a piperidinecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H21FN4O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(3-fluorobenzoyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21FN4O3S2/c1-26-9-10-27-18-22-21-17(28-18)20-15(24)12-5-7-23(8-6-12)16(25)13-3-2-4-14(19)11-13/h2-4,11-12H,5-10H2,1H3,(H,20,21,24) |
InChI Key |
BRQDHRAWAFUABK-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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